molecular formula C8H9NO3S B1306167 N-(3-formylphenyl)methanesulfonamide CAS No. 55512-05-5

N-(3-formylphenyl)methanesulfonamide

Cat. No.: B1306167
CAS No.: 55512-05-5
M. Wt: 199.23 g/mol
InChI Key: CBDSSTWZEANOCR-UHFFFAOYSA-N
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Description

N-(3-formylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is also known by its systematic name, 3-[(methylsulfonyl)amino]benzaldehyde . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. It is a solid at ambient temperature and has a boiling point of 146-147°C .

Scientific Research Applications

Chemistry: N-(3-formylphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of new materials .

Safety and Hazards

When handling N-(3-formylphenyl)methanesulfonamide, personal protective equipment should be worn and adequate ventilation should be ensured. It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-formylphenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzaldehyde with methanesulfonamide under reducing conditions. The nitro group is reduced to an amino group, which then reacts with methanesulfonamide to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules .

Comparison with Similar Compounds

  • N-(4-formylphenyl)methanesulfonamide
  • N-(2-formylphenyl)methanesulfonamide
  • N-(3-formylphenyl)benzenesulfonamide

Uniqueness: N-(3-formylphenyl)methanesulfonamide is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-(3-formylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSSTWZEANOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383412
Record name N-(3-formylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-05-5
Record name N-(3-formylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-formylphenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.3 g (10.73 mmol) of 3-aminobenzenecarbaldehyde were initially charged in 30 ml of dichloromethane. 849 mg (10.73 mmol) of pyridine and 1.3 g (10.73 mmol) of methanesulfonyl chloride were added, and the mixture was then stirred at RT overnight. Ethyl acetate was added, and the reaction solution was washed in each case once with 1 N hydrochloric acid, water and saturated aqueous sodium bicarbonate solution. The organic phase was dried over sodium sulfate, filtered and evaporated. The residue was purified by column chromatography on silica gel 60 (mobile phase: dichloromethane/methanol 100/0→50/1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
849 mg
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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